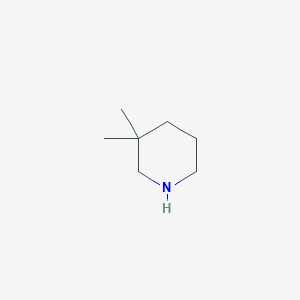

3,3-Dimethylpiperidine

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3,3-dimethylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N/c1-7(2)4-3-5-8-6-7/h8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDODDZJCEADUQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCNC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50152402 | |

| Record name | 3,3-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193-12-0 | |

| Record name | 3,3-Dimethylpiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylpiperidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001193120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50152402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.425 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3,3 Dimethylpiperidine and Its Derivatives

Classical and Contemporary Synthetic Routes to the 3,3-Dimethylpiperidine Core

The formation of the this compound structure can be broadly categorized into two main strategies: the reduction of a pre-formed pyridine (B92270) ring and the cyclization of a linear precursor. Both classical and contemporary chemistry offer robust solutions within these categories, each with distinct advantages concerning substrate scope, efficiency, and stereochemical control.

Hydrogenation of Pyridine Derivatives as a Core Synthetic Approach

The most direct and atom-economical method for synthesizing piperidines is the hydrogenation of the corresponding pyridine derivatives. For this compound, the logical precursor is 3,3-dimethylpyridine. However, the hydrogenation of N-heteroarenes can be challenging due to the aromatic stability of the pyridine ring and the potential for catalyst poisoning by the nitrogen atom. rsc.org Overcoming these hurdles has been a significant focus of catalyst development.

Catalytic hydrogenation involves the reaction of a pyridine substrate with hydrogen gas in the presence of a metal catalyst. The choice of catalyst, solvent, temperature, and pressure are critical variables that must be optimized to achieve high yields and selectivity.

Commonly used catalysts include platinum group metals such as palladium, platinum, rhodium, and ruthenium, often supported on materials like carbon (C) or alumina (B75360) (Al2O3). rsc.orgresearchgate.net For instance, the hydrogenation of 3,5-dimethylpyridine (B147111), a close structural analog of the precursor to this compound, is effectively carried out using a ruthenium on carbon (Ru/C) catalyst in a trickle bed reactor for continuous processing. researchgate.net Bimetallic catalysts, such as palladium-rhenium (Pd-Re) on carbon, have also shown high activity and selectivity for pyridine hydrogenation, achieving 99% conversion and 99% selectivity to piperidine (B6355638) under relatively mild conditions (60°C, 70 atm H₂). abo.fi

Recent advancements have focused on developing catalysts that operate under milder conditions. Rhodium(III) oxide (Rh₂O₃) has been reported as an effective catalyst for the hydrogenation of various functionalized pyridines at low pressure (5 bar H₂) and temperature (40°C). rsc.org Electrocatalytic hydrogenation using a carbon-supported rhodium catalyst represents another modern approach, allowing the reaction to proceed at ambient temperature and pressure. acs.orgnih.gov

Optimization of these processes involves screening different catalysts and reaction conditions to maximize the yield of the desired piperidine. The following table summarizes various catalytic systems used for the hydrogenation of substituted pyridines.

| Catalyst | Substrate | Conditions | Yield | Selectivity | Reference |

| 5% Ru/C | 3,5-Dimethylpyridine | Continuous flow, H₂ | High | High | researchgate.net |

| Pd-Re/C | Pyridine | 60°C, 70 atm H₂ | 99% | 99% | abo.fi |

| Rh₂O₃ | 2,6-Lutidine | 40°C, 5 bar H₂, TFE | >99% | N/A | rsc.org |

| PtO₂ | Substituted Pyridines | 50-70 bar H₂, Acetic Acid | 82-96% | N/A | researchgate.net |

| Rh/KB | Pyridine | Ambient T&P, Electrolysis | 98% | N/A | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

While the hydrogenation of 3,3-dimethylpyridine does not generate stereoisomers due to the gem-dimethyl substitution, the synthesis of other substituted piperidine derivatives often requires precise control of stereochemistry. For substrates like 3,5-dimethylpyridine, hydrogenation can lead to a mixture of cis and trans diastereomers. tuodaindus.com

The stereochemical outcome is highly dependent on the catalyst and reaction conditions. Heterogeneous catalysts often provide different diastereomeric ratios. For example, the hydrogenation of 3,5-dimethylpyridine using a 10% palladium on carbon catalyst tends to yield a higher proportion of the trans isomer. tuodaindus.com In contrast, borane-catalyzed, metal-free transfer hydrogenation of pyridines using ammonia borane as the hydrogen source can furnish piperidines with good cis-selectivities. organic-chemistry.org

Asymmetric hydrogenation to produce enantiomerically enriched piperidines is a more significant challenge. rsc.org This is often achieved by using chiral homogeneous catalysts, typically complexes of iridium, rhodium, or ruthenium with chiral phosphine ligands. rsc.org An alternative strategy involves the hydrogenation of pyridinium (B92312) salts, which are more readily reduced. Iridium-catalyzed asymmetric hydrogenation of pyridinium bromides using a mixture of phosphine and phosphoramidite ligands has been shown to produce chiral piperidines with good enantioselectivity. thieme-connect.com The proposed mechanism involves an initial 1,4-hydride addition, followed by tautomerization and a final enantioselective 1,2-hydride addition to yield the chiral product. thieme-connect.com

| Catalyst System | Substrate | Key Feature | Outcome | Reference |

| 10% Pd/C | 3,5-Dimethylpyridine | Heterogeneous Catalysis | Favors trans isomer | tuodaindus.com |

| Borane/Ammonia Borane | Substituted Pyridines | Metal-Free Transfer Hydrogenation | Good cis-selectivity | organic-chemistry.org |

| Ir-complex with Chiral Ligands | Pyridinium Salts | Asymmetric Homogeneous Catalysis | Enantiomerically enriched piperidines | thieme-connect.com |

| Rh-BINAP complex | 2-Methylquinoxaline | Asymmetric Homogeneous Catalysis | High enantioselectivity | rsc.org |

This table is interactive and can be sorted by clicking on the column headers.

Intramolecular Cyclization Reactions for Piperidine Ring Formation

An alternative to pyridine reduction is the construction of the piperidine ring from an acyclic precursor via intramolecular cyclization. This strategy offers great flexibility in introducing various substituents onto the piperidine core. The key step involves the formation of a new carbon-nitrogen or carbon-carbon bond to close the six-membered ring. nih.gov

This method involves the cyclization of an imine that contains a carbon-carbon double bond at a position suitable for a 6-membered ring closure (γ,δ to the nitrogen). The reaction is initiated by an electrophile that activates the double bond, making it susceptible to nucleophilic attack by the imine nitrogen.

A representative electrophile is phenylselenyl bromide (PhSeBr). When reacted with a δ-alkenyl hydrazone (an imine analog), the electrophile adds to the alkene to form an intermediate seleniranium ion. The imino nitrogen then acts as an intramolecular nucleophile, attacking the intermediate to form a cyclic iminium salt. nih.gov Subsequent reduction of this iminium salt, for example with a hydride source, yields the final piperidine derivative. This approach provides a pathway to novel substituted piperidines from linear starting materials. nih.gov The versatility of this method allows for the synthesis of complex structures, as demonstrated in its application to the formation of aza-D-homoestrones. nih.gov

Palladium-catalyzed intramolecular hydroamination is a powerful and mild method for synthesizing N-heterocycles, including piperidines, from aminoalkenes. nih.govresearchgate.net This reaction involves the addition of an N-H bond across a C=C double bond within the same molecule.

The catalytic cycle is generally proposed to begin with the coordination of the aminoalkene to an electron-deficient dicationic palladium complex. acs.org This coordination activates the alkene towards intramolecular nucleophilic attack from the amine (or a protected amine like a carbamate or amide), forming a dicationic palladium alkyl complex. acs.org The final step is the protonolysis of the palladium-carbon bond, which releases the piperidine product and regenerates the active catalyst. acs.orgfigshare.com This protonolysis step has been identified as the turnover-limiting step in the catalytic cycle. acs.orgresearchgate.net

A key challenge in this chemistry is preventing β-hydride elimination from the palladium alkyl intermediate, which would lead to undesired side products. The use of strongly bound tridentate ligands on the palladium center effectively inhibits this competing pathway, favoring the formation of the desired hydroamination product. researchgate.net This methodology is notable for its tolerance of acid-sensitive functional groups and its ability to proceed at room temperature. nih.gov

| Substrate Type | Catalyst System | Conditions | Product | Key Feature | Reference |

| Unactivated Aminoalkenes | Dicationic Pd-complex with tridentate ligand | Room Temperature | Piperidines | Inhibition of β-hydride elimination | nih.govresearchgate.net |

| N-Boc-(4-chlorobutyl)cinnamylamine | n-BuLi/(-)-sparteine | -78°C to RT | N-Boc-2-(trans-β-styryl)piperidine | Lithiation-cyclization sequence | acs.org |

| Aminoalkenes | Dicationic [bis(diphenylphosphinomethyl)pyridine]palladium complex | N/A | Piperidines | Turnover-limiting protonolysis of Pd-C bond | acs.org |

This table is interactive and can be sorted by clicking on the column headers.

Reductive Hydroamination/Cyclization Cascades

Reductive amination stands as a cornerstone in the synthesis of amines, offering a powerful method for the formation of carbon-nitrogen bonds. This strategy involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. The use of selective reducing agents like sodium triacetoxyborohydride is common, as they are highly effective and compatible with a wide range of functional groups. harvard.edu

A particularly elegant approach for the synthesis of the piperidine core is the double reductive amination (DRA) of 1,5-dicarbonyl compounds. This intramolecular cascade reaction provides a direct route to the cyclic amine structure. The process begins with the formation of an enamine or iminium ion at one carbonyl group, followed by a cyclization step where the nitrogen attacks the second carbonyl group, ultimately leading to the piperidine ring after reduction. This method is highly versatile, allowing for the introduction of various substituents on both the nitrogen atom and the piperidine ring, depending on the choice of the starting dicarbonyl compound and the amine.

For the synthesis of this compound, a suitable precursor would be 3,3-dimethylpentane-1,5-dial (3,3-dimethylglutaraldehyde). The reaction of this dialdehyde with an amine source, such as ammonia or a primary amine, in the presence of a reducing agent, would initiate a cascade of reactions. The initial intermolecular reductive amination would be followed by an intramolecular cyclization and a second reduction, yielding the this compound scaffold. The efficiency and stereochemical outcome of this process can be influenced by the choice of catalyst and reaction conditions. Various catalysts, including those based on cobalt and iridium, have been shown to be effective in reductive amination reactions. kanto.com.mymdpi.com

Multicomponent Reactions for Highly Functionalized Piperidines

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like functionalized piperidines from simple starting materials in a single synthetic operation. These reactions offer significant advantages in terms of atom economy, reduced waste generation, and operational simplicity.

One common MCR for piperidine synthesis involves the condensation of an aromatic aldehyde, an amine, and a β-ketoester. growingscience.com This reaction can be catalyzed by a variety of catalysts, including ionic liquids and metal salts, and often proceeds with high diastereoselectivity. The choice of catalyst can significantly influence the reaction time and yield. For instance, N,N,N',N'-tetramethyl-N,N'-bis(sulfo)ethane-1,2-diaminium mesylate ([TMBSED][OMs]2) has been employed as a dual-functional ionic liquid catalyst for the pseudo five-component reaction of aromatic aldehydes, anilines, and alkyl acetoacetates, affording substituted piperidines in high yields. researchgate.net

The following table provides a comparison of different catalysts used in the multicomponent synthesis of piperidine derivatives:

| Catalyst | Solvent | Temperature | Time (h) | Yield (%) |

| Phenylboronic acid | Acetonitrile | Room Temp. | 14 | 89 |

| Sodium Lauryl Sulfate (SLS) | Water | Room Temp. | 6 | 95 |

| [TMBSED][OMs]2 | Ethanol | Reflux | 0.92 | 93 |

| NiCl2 | Water | 40 °C | 24 | 50 |

| L-Proline | Ethanol | 80 °C | 10 | 40 |

Data compiled from multiple sources. growingscience.comresearchgate.netresearchgate.net

Novel Approaches Utilizing Bio-renewable Feedstocks for Piperidine Synthesis

The increasing demand for sustainable chemical processes has driven research into the use of bio-renewable feedstocks for the synthesis of valuable chemicals, including piperidines. Biocatalysis, in particular, offers an environmentally benign alternative to traditional synthetic methods.

A significant development is the first biocatalytic synthesis of piperidine derivatives using an immobilized lipase-catalyzed multicomponent reaction. rsc.orgrsc.org Candida antarctica lipase B (CALB) immobilized on magnetic halloysite nanotubes has been successfully used to catalyze the reaction between benzaldehyde, aniline, and an acetoacetate ester to produce clinically valuable piperidines in very good yields. rsc.orgrsc.org This protocol has been shown to be general for a range of substituted aromatic aldehydes and anilines. rsc.orgrsc.org

Furthermore, a novel approach combines biocatalytic carbon-hydrogen oxidation and radical cross-coupling to simplify the synthesis of complex piperidines. news-medical.netmedhealthreview.com This method utilizes enzymes to selectively introduce hydroxyl groups onto the piperidine scaffold, which can then be further functionalized. news-medical.netmedhealthreview.com This two-stage process significantly reduces the number of synthetic steps compared to traditional methods, offering a more efficient and cost-effective route to high-value piperidines. news-medical.netmedhealthreview.com

While the direct synthesis of this compound from bio-renewable feedstocks is still an emerging area, the synthesis of key precursors from biomass is being explored. For example, butyraldehyde and formaldehyde, which can be used to produce precursors for piperidine synthesis, have been successfully produced from biobutanol and biomethanol, respectively, through biotechnological and chemical processes. nih.gov

One-Pot Synthesis Strategies for Enhanced Efficiency

One-pot syntheses, which often encompass multicomponent reactions, are designed to maximize efficiency by carrying out multiple reaction steps in a single reaction vessel without the isolation of intermediates. This approach significantly reduces reaction times, solvent usage, and purification efforts.

The synthesis of highly functionalized piperidines is well-suited to one-pot strategies. For example, a three-component synthesis of polysubstituted pyridines, which can be subsequently reduced to piperidines, has been developed based on a redox-neutral catalytic intermolecular aza-Wittig/[4 + 2] cycloaddition sequence. nih.gov This two-pot process provides rapid access to diverse tri- and tetrasubstituted pyridines from a range of aldehydes, unsaturated acids, and enamines. nih.gov

Another efficient one-pot method involves the catalytic enantioselective reductive alkynylation of amides, which enables the synthesis of various pyrrolidine, piperidine, and indolizidine alkaloids. nih.gov This strategy has been successfully applied to the one-pot synthesis of (-)-cis-2-methyl-6-nonyl-piperidine with high yield and diastereoselectivity. nih.gov

Stereochemical Control and Asymmetric Synthesis of this compound Analogs

The biological activity of piperidine derivatives is often highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Diastereoselective Synthesis and Isomer Separation

The control of diastereoselectivity in the synthesis of substituted piperidines can be achieved through various strategies. One common approach is the diastereoselective hydrogenation of substituted pyridines. The hydrogenation of 3,5-dimethylpyridine over a ruthenium on carbon (Ru/C) catalyst can yield 3,5-dimethylpiperidine. researchgate.net The cis/trans diastereomeric ratio of the product can be influenced by the catalyst and reaction conditions. Heterogeneous ruthenium catalysts have been reported to facilitate the diastereoselective cis-hydrogenation of multi-substituted pyridines. rsc.org

Another strategy involves the directed hydrogenation of tetrasubstituted olefins using a heterogeneous Pt-Ni alloy catalyst, which has shown high diastereoselectivity. nih.gov For cyclic ketones, reductive amination can also proceed with high diastereoselectivity. For example, the reaction of 2-phenyl-1-cyclohexanone with ammonium formate in the presence of an iridium catalyst gives cis-2-phenyl-1-aminocyclohexane with a high cis/trans ratio. kanto.com.my

The separation of diastereomers can often be achieved by standard chromatographic techniques or by crystallization.

Enantioselective Catalysis in Piperidine Derivative Production

Enantioselective catalysis provides a powerful tool for the synthesis of chiral piperidine derivatives with high enantiomeric purity. A variety of catalytic systems have been developed for this purpose.

A notable example is the catalytic desymmetrization of N-protected piperidines via an enantioselective C(sp³)–H bond oxidation using a manganese catalyst. chemrxiv.org This method allows for the conversion of readily available piperidine derivatives into chiral N,O-acetal products in good yields and with excellent enantioselectivities (up to 98% ee). chemrxiv.org

The catalytic kinetic resolution of disubstituted piperidines by enantioselective acylation has also been demonstrated to be an effective method for obtaining enantioenriched amines with high selectivity factors. nih.gov Furthermore, the catalytic enantioselective total synthesis of various alkaloids containing pyrrolidine, piperidine, and indolizidine cores has been achieved through the reductive alkynylation of amides, yielding products with high enantiomeric excess (90–98% ee). nih.gov

The following table summarizes some recent advances in the enantioselective synthesis of piperidine derivatives:

| Catalyst System | Reaction Type | Substrate | Enantiomeric Excess (ee) |

| Manganese Catalyst | C(sp³)–H Oxidation | N-protected piperidines | up to 98% |

| Chiral Hydroxamic Acids/NHC | Kinetic Resolution (Acylation) | Disubstituted piperidines | High selectivity factors |

| Iridium Complex | Reductive Alkynylation | δ-keto amide | 92% |

| BINOL Phosphate Brønsted Acid | Asymmetric Hydrogenation | 1,2,5-trisubstituted pyridines | 92:8 - 96:4 er |

Data compiled from multiple sources. nih.govchemrxiv.orgnih.govillinois.edu

Chiral Resolution Techniques for Substituted Piperidines

The synthesis of enantiomerically pure substituted piperidines is of significant interest due to their prevalence in pharmaceuticals and bioactive molecules. When enantioselective synthesis is challenging, kinetic resolution offers a powerful alternative for separating racemic mixtures. nih.gov This technique relies on the differential reaction rates of enantiomers with a chiral catalyst or reagent, allowing for the isolation of one enantiomer in high purity. nih.gov

One prominent method is kinetic resolution by deprotonation using a chiral base system. The combination of n-butyllithium (n-BuLi) and the chiral ligand sparteine has proven effective for a variety of substituted piperidines. rsc.orgacs.orgwhiterose.ac.uk This approach selectively deprotonates one enantiomer at the alpha-carbon, generating a configurationally stable organolithium intermediate that can be trapped by an electrophile. rsc.orgwhiterose.ac.uk This has been successfully applied to N-Boc-2-arylpiperidines and extended to more complex spirocyclic and 4-methylene-substituted systems, achieving high enantiomeric ratios (er) and good yields, even on multigram scales. rsc.orgacs.org The choice of sparteine enantiomer, either (+)-sparteine or (–)-sparteine, can be used to invert the selectivity of the reaction, providing access to either enantiomer of the starting material. acs.org

Another effective strategy involves enantioselective acylation catalyzed by a combination of achiral N-heterocyclic carbenes (NHCs) and chiral hydroxamic acids. nih.gov This method has been applied to the kinetic resolution of various disubstituted piperidines, demonstrating practical selectivity factors (s up to 52). nih.gov Mechanistic studies revealed a strong conformational preference, with the catalyst preferentially acylating conformers where the α-substituent is in the axial position. nih.gov This technique expands the scope of kinetic resolution to piperidines with diverse substitution patterns. nih.gov

Classical resolution using chiral resolving agents, such as tartaric acid derivatives, remains a viable method. For instance, (S)-2-piperidin-2-yl-ethanol has been resolved from its racemic mixture using L-tartaric acid, which selectively crystallizes with the desired enantiomer. google.com

Comparison of Chiral Resolution Techniques for Piperidines

| Technique | Chiral Agent/Catalyst | Substrate Example | Key Findings | Reference |

|---|---|---|---|---|

| Kinetic Resolution by Deprotonation | n-BuLi / (+)-sparteine or (–)-sparteine | N-Boc-2-aryl-4-methylenepiperidines | High enantiomeric ratios; selectivity can be inverted by choosing the sparteine enantiomer. | acs.org |

| Kinetic Resolution by Acylation | Chiral Hydroxamic Acids / NHCs | cis- and trans-Disubstituted Piperidines | Achieves practical selectivity factors (s up to 52); shows a strong preference for axial conformers. | nih.gov |

| Classical Resolution | L-Tartaric Acid | 2-Piperidin-2-yl-ethanol | Selective crystallization of the desired enantiomer as a salt. | google.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles are increasingly being applied to the synthesis of piperidine derivatives to enhance sustainability.

A key goal of green chemistry is to minimize or eliminate the use of organic solvents, which are often volatile, toxic, and difficult to recycle. While many traditional piperidine syntheses rely on organic solvents, progress is being made toward greener alternatives.

One approach involves conducting reactions in water. For example, the synthesis of trans-3,5-dimethylpiperidine, a structural isomer of this compound, has been demonstrated using deionized water as the reaction medium. google.com In this process, 3,5-lutidine is hydrogenated under pressure in the presence of a composite catalyst in water. google.com This method avoids organic solvents and simplifies product isolation. Similarly, indium-mediated allylation reactions to create complex molecules have been shown to be efficient in water, avoiding the need for protecting groups that add steps and reduce efficiency. jk-sci.com

Catalysis is a cornerstone of green chemistry, as catalytic reactions are often more efficient and generate less waste than stoichiometric reactions. rsc.org The synthesis of piperidines frequently employs catalytic hydrogenation of pyridine precursors. rsc.org

The choice of catalyst is critical. Modern methods utilize catalysts such as rhodium complexes with specific ligands (e.g., Josiphos) for asymmetric synthesis, which can provide high yields and enantioselectivity under mild conditions. organic-chemistry.org Other systems employ non-precious metal catalysts or heterogeneous catalysts that are easily separated and recycled, further minimizing waste. For instance, a synthesis of this compound involves a titanium dioxide (TiO₂) catalyst in an initial step, followed by hydrogenation over a cobalt-based catalyst. prepchem.com The use of reusable heterogeneous catalysts like ruthenium on carbon (Ru/C) for the hydrogenation of 3,5-dimethylpyridine is another example of a greener catalytic approach. tuodaindus.com

Waste minimization is directly linked to reaction efficiency and the use of catalysis. rowan.edu By maximizing the conversion of reactants to the desired product, the formation of by-products and subsequent waste streams is reduced. rsc.org Catalytic processes, which are not consumed in the reaction, replace stoichiometric reagents that are often used in large quantities and end up as waste. rsc.org

Examples of Catalysts in Piperidine Synthesis

| Catalyst System | Reaction Type | Substrate | Benefit | Reference |

|---|---|---|---|---|

| Titanium Dioxide (TiO₂) / Cobalt | Reductive Amination/Cyclization | 2,2-dimethyl-4-cyanobutanal | Multi-step continuous process for this compound synthesis. | prepchem.com |

| Ruthenium on Carbon (Ru/C) | Hydrogenation | 3,5-Dimethylpyridine | Heterogeneous catalyst, easy to separate and reuse. | tuodaindus.com |

| [Rh(cod)Cl]₂ with Josiphos ligand | Asymmetric Reductive Heck | Arylboronic acids and pyridine | High yield and enantioselectivity for 3-substituted piperidines. | organic-chemistry.org |

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com A reaction with high atom economy maximizes the use of starting materials and minimizes the generation of waste. jk-sci.com The formula for calculating atom economy is:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Synthetic routes for piperidines can be evaluated based on their atom economy. Addition reactions, such as the catalytic hydrogenation of a pyridine to a piperidine, are inherently atom-economical. jocpr.com For example, the synthesis of this compound from the hydrogenation of 3,3-dimethylpyridine:

C₇H₉N (3,3-Dimethylpyridine) + 3 H₂ → C₇H₁₅N (this compound)

In this ideal reaction, all atoms from the 3,3-dimethylpyridine and the hydrogen gas are incorporated into the final this compound product. This results in a 100% theoretical atom economy, representing the most efficient type of chemical transformation. jocpr.com

In contrast, substitution or elimination reactions often have poor atom economy because they generate stoichiometric by-products that are not part of the desired product. rsc.org For instance, the Gabriel synthesis of amines, while effective, has a very low atom economy due to the formation of phthalic acid derivatives as by-products. primescholars.com

By prioritizing synthetic designs that feature addition and rearrangement reactions over those that rely on stoichiometric reagents and produce significant by-products, chemists can develop more sustainable and efficient pathways to this compound and its derivatives. rsc.org

Chemical Reactivity and Mechanistic Investigations of 3,3 Dimethylpiperidine

Reaction Mechanisms Involving the Piperidine (B6355638) Nitrogen

The lone pair of electrons on the nitrogen atom of 3,3-dimethylpiperidine makes it a nucleophile and a base, enabling it to participate in a variety of chemical transformations, including alkylation, acylation, and reductive amination.

Alkylation and Acylation Reactions

Alkylation Reactions: The nitrogen atom of this compound can be readily alkylated by reacting with alkyl halides. This reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

The general mechanism for the N-alkylation of this compound is as follows:

Nucleophilic Attack: The lone pair of the nitrogen atom attacks the electrophilic carbon of the alkyl halide.

Transition State: A transition state is formed where a partial bond exists between the nitrogen and the carbon, and the carbon-halide bond is partially broken.

Product Formation: The halide is expelled as a leaving group, resulting in the formation of a trialkylammonium salt. A subsequent deprotonation step by a base can yield the neutral N-alkylated this compound.

Steric hindrance from the gem-dimethyl groups at the 3-position can influence the rate of this reaction, although the effect is generally less pronounced than for substituents at the 2- or 6-positions.

Acylation Reactions: Similarly, this compound undergoes acylation when treated with acylating agents such as acid chlorides or acid anhydrides. This reaction is a nucleophilic acyl substitution. youtube.comyoutube.comyoutube.comlibretexts.org The nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent. youtube.comyoutube.comyoutube.comlibretexts.org

The mechanism for acylation with an acid anhydride (B1165640) can be summarized as:

Nucleophilic Attack: The nitrogen atom of this compound attacks one of the carbonyl carbons of the acid anhydride. youtube.comyoutube.com

Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and a tetrahedral intermediate is formed.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a carboxylate anion as the leaving group. youtube.comyoutube.com

Deprotonation: The resulting protonated amide is then deprotonated, often by another molecule of the amine or a non-nucleophilic base, to yield the final N-acyl-3,3-dimethylpiperidine and a carboxylic acid byproduct.

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Secondary Amines This table provides general conditions as specific data for this compound is not readily available.

| Reaction | Reagent | Solvent | Temperature | Product |

|---|---|---|---|---|

| N-Alkylation | Methyl Iodide | Acetonitrile | Room Temp. | N-Methyl-3,3-dimethylpiperidine |

| N-Acylation | Acetic Anhydride | Dichloromethane (B109758) | Room Temp. | N-Acetyl-3,3-dimethylpiperidine |

Reactions at the Dimethylated Carbon Position

Functionalization at the 3-Position

Direct functionalization at the C3 position of this compound is exceptionally challenging. This is due to two primary factors:

Quaternary Carbon: The carbon atom at the 3-position is a quaternary carbon, meaning it lacks any hydrogen atoms. Consequently, reactions that rely on C-H activation are not feasible at this site.

Steric Hindrance: The presence of the two methyl groups creates significant steric bulk, shielding the C3 carbon from attack by reagents.

While methods for the C-H functionalization of piperidines at the C2, C3, and C4 positions have been developed, these typically require a hydrogen atom at the target site and often involve directing groups to achieve regioselectivity. nih.govacs.orgacs.org As such, these methods are not applicable to the gem-dimethylated carbon of this compound. Synthetic strategies aiming to introduce functionality at this position would likely require indirect methods, such as ring-closing reactions of appropriately substituted acyclic precursors.

Stereoelectronic Effects of Geminal Dimethyl Groups on Reactivity

The gem-dimethyl group at the 3-position exerts significant stereoelectronic effects on the reactivity of the this compound ring, most notably through the Thorpe-Ingold effect (also known as the gem-dialkyl effect). wikipedia.orglucp.netresearchgate.netchemistryworld.comresearchgate.net This effect describes the acceleration of intramolecular reactions, particularly ring-closing reactions, due to the presence of geminal substituents. wikipedia.orglucp.netresearchgate.netchemistryworld.comresearchgate.net

The primary explanations for the Thorpe-Ingold effect are:

Angle Compression: The steric repulsion between the two methyl groups is thought to increase the bond angle between them (Me-C3-Me). To compensate, the internal C2-C3-C4 bond angle within the piperidine ring is compressed. This brings the atoms of the ring backbone closer together, which can favor the transition states of intramolecular cyclization reactions involving substituents on the ring. wikipedia.orglucp.net

Conformational Effects: The gem-dimethyl group restricts bond rotation and can favor conformations where the reactive ends of a substituent chain are brought into closer proximity, thus increasing the probability of an intramolecular reaction.

In the context of this compound, this effect would be most relevant in reactions of N-substituted derivatives that can undergo intramolecular cyclization. For instance, an N-substituent with a terminal electrophile might cyclize more readily due to the conformational constraints imposed by the gem-dimethyl group. This effect can also influence the nucleophilicity of the nitrogen atom by altering the ring's conformation and the accessibility of the nitrogen lone pair.

Exploration of Conformational Dynamics and Stability

Like cyclohexane, the piperidine ring is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. scribd.com The presence of the 3,3-dimethyl group significantly influences the conformational equilibrium of the ring.

The this compound ring can, in principle, undergo ring inversion, flipping from one chair conformation to another. However, in this specific case, the two chair conformations are identical due to the plane of symmetry passing through the nitrogen atom and the C4 carbon.

The primary conformational considerations for this compound are:

Chair Conformation: This is the most stable conformation, as it minimizes steric interactions. In this conformation, one of the methyl groups at the C3 position will be in an axial orientation, and the other will be in an equatorial orientation.

Boat and Twist-Boat Conformations: These are higher-energy conformations that the ring passes through during the process of ring inversion. The energy barrier for ring inversion in piperidine itself is relatively low, but substituents can affect this barrier. scribd.com The gem-dimethyl group at the C3 position may slightly increase the energy barrier to ring inversion compared to unsubstituted piperidine due to steric interactions in the transition states.

The stability of the chair conformation is paramount, and it is the dominant conformer at room temperature. The nitrogen atom can also undergo pyramidal inversion, where the lone pair and the hydrogen atom rapidly interconvert their positions. This process, combined with ring inversion, leads to a dynamic conformational equilibrium. However, for this compound, the chair conformation remains the ground state.

Ring Conformation Analysis in Solution and Solid State

The piperidine ring, analogous to cyclohexane, adopts a chair conformation to minimize angular and torsional strain. In this compound, the chair conformation is the predominant form in both solution and, hypothetically, in the solid state. However, the gem-dimethyl group at the C-3 position introduces distinct steric interactions that affect the geometry of the ring.

In solution, NMR spectroscopy is a powerful tool for conformational analysis. For this compound, the proton and carbon NMR spectra would be expected to show averaged signals at room temperature due to rapid ring inversion. However, at lower temperatures, the rate of inversion would slow down, potentially allowing for the observation of distinct signals for the axial and equatorial methyl groups and for the non-equivalent ring protons. The analysis of coupling constants, particularly the vicinal coupling constants between protons on adjacent carbons, can provide valuable information about the dihedral angles and thus the ring conformation.

Table 1: Predicted Conformational Properties of this compound (Chair Conformation)

| Parameter | Predicted Value/State | Notes |

|---|---|---|

| Predominant Conformation | Chair | Minimizes torsional and angle strain. |

| Methyl Group Orientations | One axial, one equatorial | Inherent to the gem-dimethyl substitution at C-3. |

| Major Steric Interaction | 1,3-diaxial repulsion | Between the axial methyl group and axial hydrogens at C-5. |

| Ring Geometry | Likely slightly flattened at C-3 | To alleviate steric strain from the gem-dimethyl group. |

| Solution State (Room Temp) | Rapid ring inversion | Leads to averaged NMR signals. |

| Solution State (Low Temp) | Slow ring inversion | Potentially allows for the observation of distinct conformers by NMR. |

Influence of Methyl Substituents on Ring Inversion Barriers

The process of ring inversion in piperidine involves the interconversion between two equivalent chair conformations through higher-energy transition states, such as the half-chair, and intermediates like the boat or twist-boat conformations. The energy required to overcome this process is known as the ring inversion barrier.

The gem-dimethyl group at the 3-position of this compound is expected to have a significant impact on this energy barrier. The primary effect of the methyl substituents is steric hindrance, which destabilizes not only the ground state chair conformation but also the transition states and intermediates involved in the inversion process.

During ring inversion, bond angles and dihedral angles are distorted, leading to increased strain. The presence of the bulky methyl groups will exacerbate this strain in the transition state. For instance, in the half-chair transition state, there is a significant increase in torsional strain. The gem-dimethyl group will lead to additional steric repulsions as the ring flattens, thereby increasing the energy of this transition state.

Similarly, in the boat conformation, which is a potential intermediate in the inversion pathway, there are significant transannular interactions (flagpole interactions) between the substituents at the 1 and 4 positions. While this compound does not have substituents at the 1 and 4 positions to cause traditional flagpole interactions, the gem-dimethyl group at C-3 will experience eclipsing interactions with adjacent methylene (B1212753) groups, which can destabilize the boat and twist-boat conformations.

While specific experimental values for the ring inversion barrier of this compound are not prominently reported, studies on similarly substituted cyclohexanes and other piperidines can provide an estimate. The barrier is expected to be higher than that of piperidine itself.

Table 2: Expected Influence of 3,3-Dimethyl Substituents on Ring Inversion Parameters

| Parameter | Influence of Gem-Dimethyl Group | Rationale |

|---|---|---|

| Ground State Energy | Increased | Due to 1,3-diaxial steric strain involving the axial methyl group. |

| Transition State Energy | Significantly Increased | Increased torsional and steric strain during ring flattening. |

| Ring Inversion Barrier (ΔG‡) | Expected to be higher than piperidine | The destabilization of the transition state is expected to be greater than the destabilization of the ground state. |

| Conformational Equilibrium | Favors the chair conformation | Boat and twist-boat conformations are significantly destabilized by steric interactions of the methyl groups. |

Applications of 3,3 Dimethylpiperidine in Medicinal Chemistry and Pharmaceutical Sciences

Targeted Biological Activities of 3,3-Dimethylpiperidine Derivatives

Anticancer and Antiproliferative Agents

The this compound scaffold has been incorporated into novel compounds demonstrating significant anticancer and antiproliferative activities. Researchers have leveraged this structural unit to create derivatives that exhibit potent effects against various cancer cell lines.

A notable example involves a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones . These compounds, which feature a 3-methyl group (a core component of the 3,3-dimethyl structure), were synthesized and evaluated for their potential as anticancer agents. Specific derivatives within this class were found to effectively reduce the growth of several hematological cancer cell lines. Mechanistic studies revealed that these compounds could increase the mRNA expression of apoptosis-promoting genes, such as p53 and Bax, suggesting they induce programmed cell death in cancer cells.

In another line of research, N-arylpiperidine-3-carboxamide derivatives were identified as inducers of a senescence-like phenotype in melanoma cells. One particular S-isomer, which incorporates a pyridine (B92270) ring and a pyrrole (B145914) moiety, demonstrated potent antimelanoma activity with an IC50 value of 0.03 μM. This compound was also shown to induce significant senescence-like morphological changes in human melanoma A375 cells and exhibited acceptable metabolic stability in early-phase testing.

Table 1: Anticancer Activity of this compound Derivatives

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones | Hematological Cancers | Reduced cell growth, increased expression of p53 and Bax | nih.gov |

| N-arylpiperidine-3-carboxamide derivative (S-isomer 54) | Human Melanoma (A375) | IC50 = 0.03 μM; Induced senescence-like phenotype |

Antioxidant and Anti-inflammatory Properties

The therapeutic potential of this compound derivatives extends to their ability to counteract oxidative stress and inflammation, which are underlying factors in numerous chronic diseases.

Research has highlighted the potent antioxidant and anti-inflammatory activity of 3,3-dimethyl 2,6-dimethyl piperidine (B6355638) 4-one oxime . In vitro studies demonstrated that the antioxidant activity of this compound was concentration-dependent and comparable to that of ascorbic acid, a well-known synthetic antioxidant. The compound exhibited notable superoxide (B77818) radical scavenging effects, with a half-inhibition concentration (IC50) of 48.41 μg/mL.

The anti-inflammatory properties were evaluated using the carrageenan-induced rat paw edema model, a standard in vivo assay for inflammation. The results indicated that higher doses of the 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime produced a potent anti-inflammatory effect, comparable to the standard anti-inflammatory drug dexamethasone. These findings suggest that the incorporation of the this compound scaffold can lead to the development of powerful antioxidant and anti-inflammatory agents.

Table 2: Antioxidant and Anti-inflammatory Activity of a this compound Derivative

| Compound | Assay | Result | Comparison |

|---|---|---|---|

| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Superoxide Radical Scavenging | IC50 = 48.41 μg/mL | Ascorbic Acid (IC50 = 31.62 μg/mL) |

| 3,3-dimethyl 2,6-dimethyl piperidine 4-one oxime | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity | Comparable to Dexamethasone |

Antiarrhythmic Activities of Substituted Piperidines

While the piperidine nucleus is a common feature in various antiarrhythmic agents, specific data focusing on this compound derivatives is not extensively detailed in the available literature. However, structure-activity relationship (SAR) studies on related dimethylated piperidines provide valuable insights into the potential role of this substitution pattern in modulating cardiac ion channels.

For instance, research on a series of alpha,alpha-diaryl-1-piperidinebutanols and alpha-[(diarylmethoxy)methyl]-1-piperidineethanols identified the 2,6-dimethylpiperidine group as yielding compounds with the most favorable antiarrhythmic profiles. nih.govnih.gov These studies, conducted in coronary-ligated dog models, indicated that this specific dimethyl substitution was crucial for efficacy and, in some cases, for a long duration of action. nih.gov Although the methyl groups are positioned differently than in the 3,3-dimethyl configuration, these findings underscore the importance of the presence and placement of dimethyl groups on the piperidine ring for achieving antiarrhythmic effects. Further investigation is warranted to determine if the 3,3-dimethyl substitution can confer similar or advantageous properties for the treatment of cardiac arrhythmias.

Potential in Lysosomal Storage Disorder Treatment

Recent developments have pointed towards the utility of the this compound scaffold in the design of therapies for lysosomal storage diseases (LSDs). These are a group of rare inherited metabolic disorders caused by defects in lysosomal function.

One therapeutic strategy for LSDs involves substrate reduction therapy (SRT), which aims to decrease the production of the substrate that accumulates in the lysosome. In this context, this compound has been used as a reactant in the synthesis of novel glucosylceramide synthase (GCS) inhibitors . By inhibiting GCS, these compounds can reduce the biosynthesis of glucosylceramide-based glycosphingolipids, which accumulate in several LSDs, including Gaucher disease.

Furthermore, the this compound moiety has been incorporated into compounds designed to treat LSDs through the inhibition of the mTORC1 signaling pathway. A patent describes the synthesis of tert-butyl 4-amino-3,3-dimethylpiperidine-1-carboxylate as an intermediate for creating mTORC1 inhibitors for this purpose. This approach is based on the rationale that modulating cellular metabolic pathways can help alleviate the pathological consequences of lysosomal dysfunction.

Antiviral Activity, Including SARS-CoV-2 Mpro Inhibitors

The search for effective antiviral agents has led to the exploration of diverse chemical scaffolds, including piperidine derivatives. While direct examples of this compound as a core component of potent antiviral drugs are still emerging, related structures have shown promise.

For example, a class of 1,4,4-trisubstituted piperidines was found to block the replication of coronaviruses, including SARS-CoV-2. The mechanism of action for these compounds was identified as the inhibition of the viral nsp5 main protease (Mpro), a crucial enzyme for viral polyprotein processing.

Additionally, the compound PB28 , a modulator of sigma-1 and sigma-2 receptors, has demonstrated potent anti-SARS-CoV-2 activity in in vitro assays. The development of PB28 and the structure-activity relationship studies that followed involved a series of This compound derivatives . This link suggests that the this compound scaffold can be a key structural element in the design of host-factor-targeting agents for viral infections.

Applications in CNS-Active Compounds

The this compound structure is a key feature in a number of compounds designed to act on the central nervous system (CNS). Its inclusion can influence properties such as receptor affinity, selectivity, and blood-brain barrier penetration.

A significant application is in the development of ligands for sigma receptors (σ1 and σ2), which are implicated in a range of neurological and psychiatric conditions. Several N-[ω-(tetralin-1-yl)alkyl]-derivatives of this compound have been synthesized and shown to be highly potent and selective σ1 or σ2 ligands. These compounds serve as important pharmacological tools for studying the role of sigma receptors and as potential leads for new CNS therapies.

The this compound moiety has also been incorporated into the design of novel pan-muscarinic antagonists with good CNS penetration. In one study, replacing a 2-methylpiperidine (B94953) group with a this compound group was part of the structural optimization process for a series of pyridazine-based compounds. Furthermore, the discovery of potent and selective alpha4beta2 nicotinic acetylcholine (B1216132) receptor potentiators for potential use in CNS disorders has also involved the optimization of substituted piperidines to enhance CNS penetrance and efficacy.

Table 3: Examples of CNS-Active Compounds with a this compound Moiety

| Compound Class | Target | Potential Application | Reference |

|---|---|---|---|

| N-[ω-(tetralin-1-yl)alkyl]-derivatives | Sigma-1 (σ1) and Sigma-2 (σ2) receptors | Neurological and psychiatric disorders | |

| 3-(4-arylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines | Muscarinic acetylcholine receptors | CNS disorders | |

| Substituted piperidines | alpha4beta2 nicotinic acetylcholine receptor | CNS disorders |

Prodrug Strategies and Pharmacokinetic Optimization

The this compound scaffold can be strategically employed to optimize the pharmacokinetic properties of drug candidates. The gem-dimethyl group can sterically shield adjacent functional groups from metabolic enzymes, potentially increasing the compound's half-life.

This moiety has been included in compounds where pharmacokinetic properties are a key consideration. For instance, a patent for biaryl pyrazoles as NRF2 regulators, which may be used for neurodegenerative diseases, describes a compound containing a 1-(2'-Fluoro-3'-(this compound-1-carbonyl)-[1,1'-biphenyl]-3-yl)-5-(trans-2-(1-methyl-1H-1,2,3-triazol-4-yl)cyclopropyl)-1H-pyrazole-4-carboxylic acid . The description of suitable dosing regimens for such compounds depends on their pharmacokinetic properties, including absorption, distribution, and half-life.

Improving Bioavailability and Target Selectivity

The strategic introduction of a this compound moiety has been shown to enhance the oral bioavailability and target selectivity of drug candidates. This is exemplified in the development of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1) inhibitors and sigma (σ) receptor ligands.

In a notable study, researchers characterized 3,3-dimethyl substituted N-aryl piperidines as potent and selective inhibitors of mPGES-1. One exemplary compound from this series, designated as Example 14, demonstrated a significant improvement in oral bioavailability in dogs, reaching 74%. doi.org This enhancement is crucial for the development of orally administered drugs. Furthermore, this compound exhibited high selectivity for mPGES-1 over other related enzymes. It showed no activity against cyclooxygenase-1 (COX-1) or COX-2 at concentrations up to 30µM and did not inhibit mPGES-2 at concentrations as high as 62.5µM in a microsomal preparation assay. doi.org This high degree of selectivity is critical for minimizing off-target effects and improving the safety profile of a drug candidate.

Another compelling example of the role of the this compound scaffold in achieving high target selectivity is found in the development of ligands for the sigma (σ) receptors. A study investigating various methyl-substituted piperidine derivatives revealed that a compound featuring the this compound moiety, identified as compound 26, was the most selective ligand for the σ1 receptor relative to the σ2 receptor, with a 680-fold selectivity. pressbooks.pub This high selectivity is paramount in the design of drugs targeting specific receptor subtypes to elicit a desired therapeutic effect while avoiding unintended pharmacological actions.

Table 1: Pharmacokinetic and Selectivity Data for Compounds Containing a this compound Scaffold

| Compound | Target | Key Findings | Reference |

|---|---|---|---|

| Example 14 | mPGES-1 | Oral bioavailability of 74% in dogs. doi.org | doi.org |

| No inhibition of COX-1 or COX-2 at 30µM. doi.org | |||

| No inhibition of mPGES-2 at 62.5µM. doi.org | |||

| Compound 26 | Sigma (σ) Receptors | 680-fold selectivity for σ1 over σ2 receptors. pressbooks.pub | pressbooks.pub |

Metabolic Stability of this compound Scaffolds

A significant challenge in drug design is overcoming metabolic instability, often mediated by cytochrome P450 (CYP450) enzymes. The piperidine ring, a common scaffold in many drugs, is susceptible to oxidation, particularly at the carbon atoms adjacent to the nitrogen (the α-positions), which can lead to rapid metabolism and clearance of the drug from the body. The introduction of a gem-dimethyl group at the 3-position of the piperidine ring is a well-established strategy to enhance metabolic stability.

This enhanced stability is attributed to the "gem-dimethyl effect," which provides steric hindrance around the metabolically vulnerable positions of the piperidine ring. The two methyl groups at the 3-position effectively shield the adjacent α-carbon (position 2) and the nitrogen atom from the active site of metabolizing enzymes like CYP450. This steric blockade prevents or significantly slows down the rate of oxidative metabolism that would otherwise occur at these sites.

While direct comparative metabolic stability data for a parent compound versus its this compound analog is not always readily available in published literature, the principle is a cornerstone of medicinal chemistry. For instance, in the development of Monopolar Spindle 1 (MPS1) inhibitors, a similar strategy of introducing a gem-dimethyl group on an azetidine (B1206935) ring (a four-membered nitrogen-containing ring) was shown to block metabolism at a distant part of the molecule, suggesting that the group prevents the optimal binding orientation of the molecule within the enzyme's active site. This principle is broadly applicable to other heterocyclic scaffolds, including piperidine.

The expected impact of this modification on metabolic stability is a significant increase in the half-life (t½) of the compound in human liver microsomes (HLM), a common in vitro model for assessing metabolic stability. A longer half-life in HLM is generally indicative of lower clearance and a longer duration of action in the body.

Table 2: Conceptual Illustration of the Effect of 3,3-Dimethyl Substitution on the Metabolic Stability of a Piperidine-Containing Drug Candidate

| Compound | Key Structural Feature | Expected Metabolic Stability (HLM t½) | Rationale |

|---|---|---|---|

| Parent Compound | Unsubstituted Piperidine Ring | Low | Susceptible to CYP450-mediated oxidation at the α-carbons. |

| Analog | This compound Ring | High | The gem-dimethyl group provides steric hindrance, blocking access of metabolizing enzymes to the vulnerable positions on the piperidine ring. |

Computational and Theoretical Studies of 3,3 Dimethylpiperidine

Quantum Chemical Methods and Molecular Orbital Analysis

Quantum chemical methods are employed to solve the Schrödinger equation for a molecule, providing information about its electronic structure and energy. These calculations are fundamental to understanding a molecule's stability and reactivity. Techniques like Density Functional Theory (DFT) and ab initio methods are commonly used to optimize molecular geometry and calculate various electronic properties. researchgate.netmdpi.com

For 3,3-dimethylpiperidine, these methods would elucidate the distribution of electrons within the molecule and the energies of its molecular orbitals, which are crucial for predicting its chemical behavior.

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.govschrodinger.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability and chemical reactivity; a large gap implies high stability and low reactivity. mdpi.comresearchgate.net

| Parameter | Conceptual Value | Significance |

| HOMO Energy | Related to Ionization Energy (IE): 8.05 ± 0.05 eV chemeo.com | Indicates electron-donating capability (nucleophilicity). |

| LUMO Energy | Not Available | Indicates electron-accepting capability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | Not Available | Correlates with chemical stability and reactivity. nih.govschrodinger.com |

A Molecular Electrostatic Potential (MEP) map is a visualization tool used to predict the reactive behavior of a molecule. wolfram.comuni-muenchen.de It illustrates the charge distribution on the molecule's surface, identifying electron-rich regions (nucleophilic, typically colored red) and electron-poor regions (electrophilic, typically colored blue). wolfram.com The MEP is invaluable for understanding where a molecule is likely to undergo electrophilic or nucleophilic attack and for studying non-covalent interactions like hydrogen bonding. uni-muenchen.de

For this compound, an MEP analysis would highlight the electron-rich area around the nitrogen atom's lone pair, identifying it as the primary site for protonation and electrophilic attack. The hydrocarbon skeleton would correspondingly show areas of neutral or slightly positive potential.

Chemical Hardness (η) is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." mdpi.com

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Electrophilicity Index (ω) quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment. researchgate.net

A full quantum chemical calculation would be necessary to determine these specific GCRD values for this compound and quantitatively predict its stability and reactivity profile.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion for a system, MD simulations provide detailed information on the conformational dynamics, flexibility, and thermodynamic properties of molecules, including their interactions with other molecules like proteins or solvents. unimi.it

The piperidine (B6355638) ring typically adopts a stable chair conformation. For substituted piperidines, computational studies can determine the relative energies of different conformers (e.g., chair with axial vs. equatorial substituents) and the energy barriers for interconversion. mdpi.com

In the case of this compound, the presence of a gem-dimethyl group at the C3 position significantly influences its conformational landscape. A computational analysis would likely confirm that the piperidine ring is strongly biased towards a single chair conformation to minimize steric strain. MD simulations could further explore the flexibility of the ring and the rotational freedom of the methyl groups, providing a dynamic picture of its structural behavior.

MD simulations are a cornerstone of modern drug discovery for studying how a small molecule (ligand) binds to a biological target, such as a protein. researchgate.netunimi.it These simulations can predict the binding pose of the ligand, calculate the binding free energy, and identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the complex. mdpi.comresearchgate.net This provides a dynamic understanding of the molecular recognition process, which static docking models cannot fully capture. youtube.com

No specific studies detailing the molecular dynamics simulations of this compound binding to a protein target were identified in the search results. Such a study would involve docking the molecule into the active site of a target protein, followed by extensive MD simulations to assess the stability of the binding pose, the conformational changes in both the ligand and the protein, and the key intermolecular forces governing the interaction.

Binding Energy Calculations and Docking Studies

Molecular docking and binding energy calculations are instrumental in predicting how a ligand such as a this compound derivative will interact with a biological target, typically a protein receptor. These methods simulate the binding process to identify the most stable orientation of the ligand in the receptor's active site and to estimate the strength of the interaction.

MMPBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) Analysis

The Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) method is a widely used approach to estimate the free energy of binding of a ligand to a receptor. It combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate prediction of binding affinity than docking scores alone.

In a computational study exploring potential inhibitors for the main protease (Mpro) of the SARS-CoV-2 virus, a series of novel piperidine derivatives were analyzed using the MMPBSA method. The calculations yielded the net binding free energies (ΔGbind) for these complexes. The computed values for several piperidine derivatives ranged from -4.29 kcal/mol to -6.78 kcal/mol, indicating favorable binding to the target protein. For instance, the derivative designated as P7 showed the strongest predicted binding affinity with a ΔGbind of -6.78 kcal/mol. nih.gov

Table 1: MMPBSA Binding Free Energy of Piperidine Derivatives

| Compound | Binding Free Energy (ΔGbind, kcal/mol) |

|---|---|

| P1 | -4.29 |

| P2 | -5.52 |

| P3 | -6.12 |

| P4 | -6.35 |

| P5 | -5.19 |

| P7 | -6.78 |

| P8 | -6.29 |

Prediction of Ligand-Receptor Interactions

Docking studies predict the preferred orientation of a ligand when bound to a receptor and elucidate the specific molecular interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For derivatives of this compound, studies have identified key interactions with various receptors. A series of these derivatives showed high affinity for σ1 receptors, with some compounds exhibiting Ki values as low as 0.14 to 0.38 nM. researchgate.net A developed binding model for these agents highlighted the importance of a tertiary amine function spaced by a five-membered chain from a phenyl group for optimal interaction with sigma(1) sites. researchgate.net

In another study focusing on the µ-opioid receptor, novel 4-aminomethyl piperidine derivatives were investigated. Molecular docking revealed that these compounds fit well within the binding pocket of the receptor, engaging with a number of key amino acid residues. The binding affinities for these derivatives were found to be in the range of -8.13 to -13.37 kcal/mol. tandfonline.com The interactions involved residues such as Q124, W133, I144, D147, Y148, M151, V236, I296, H297, W318, and I322, which encapsulate the ligand within the binding site. tandfonline.com The interaction with the negatively charged aspartate (D147) is a particularly crucial anchor point for many opioid ligands.

Thermodynamic and Energetic Studies

Thermodynamic and energetic studies, often employing quantum mechanical methods like Density Functional Theory (DFT), are used to determine the intrinsic stability of different molecular structures and conformations. These calculations are vital for understanding the relative energies of isomers and the barriers to their interconversion.

Enthalpies of Formation and Conformational Stability

The enthalpy of formation (ΔHf) is a key thermodynamic property that indicates the stability of a compound. Computational methods can be used to calculate these values, providing insight into the most energetically favorable molecular structures.

A computational study on various models of piperidine derivatives utilized the semi-empirical PM3 method to calculate their enthalpies of formation. The goal was to identify the most energetically stable structures among a series of 17 model molecules. researchgate.net The results of the calculations allowed researchers to pinpoint seven compounds as being the most stable based on their lower enthalpies of formation. researchgate.net While specific values for this compound were not detailed, this approach is broadly applicable to assess the relative stability of its various substituted forms. The conformational stability of the piperidine ring is a central aspect, with the chair conformation being significantly more stable than boat or twist-boat forms due to minimized steric and torsional strain.

DFT (Density Functional Theory) Calculations for Isomers

Density Functional Theory (DFT) is a robust quantum chemical method for investigating the electronic structure and geometry of molecules. It is particularly useful for studying the relative energies and conformational preferences of isomers.

For substituted piperidines, DFT calculations are employed to analyze the conformational equilibrium, such as the preference for axial versus equatorial positions of substituents on the chair-form ring. A study on N-substituted piperidine derivatives used DFT calculations at the B3LYP/6-311G(d,p) level of theory to optimize the geometries of the lowest energy conformers. researchgate.net Thermodynamic calculations, including the Boltzmann weighting factor, were then used to estimate the relative proportion of each conformer in equilibrium. researchgate.net

In the case of disubstituted piperidines, like the various isomers of dimethylpiperidine, DFT can elucidate the energetic differences between them. For instance, in 3,5-dimethylpiperidine, the cis-isomer (with one axial and one equatorial methyl group) and the trans-isomer (with two equatorial methyl groups) would be expected to have different stabilities. DFT calculations would typically show the trans-isomer to be more stable due to the energetic penalty of having a methyl group in the more sterically hindered axial position. Similar calculations for this compound would confirm the stability of its single chair conformation, as the gem-dimethyl groups are fixed on one carbon, leading to specific steric interactions that define its geometry and energy.

Advanced Analytical Techniques in the Characterization of 3,3 Dimethylpiperidine

Spectroscopic Methods for Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic compounds like 3,3-Dimethylpiperidine, providing fundamental insights into its atomic and molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of this compound by mapping its carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound recorded in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the methyl and methylene (B1212753) protons of the piperidine (B6355638) ring are observed. chemicalbook.com The protons on the carbon adjacent to the nitrogen atom (C2 and C6) are deshielded and appear further downfield.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. The spectrum for this compound shows distinct peaks for the gem-dimethyl carbons, the quaternary carbon at the C3 position, and the different methylene carbons of the piperidine ring. A study by Lambert and Vagenas provides detailed analysis of its conformation using ¹³C NMR in a solvent like dichloromethane (B109758) (CH₂Cl₂). spectrabase.com

| Technique | Nucleus | Chemical Shift (δ) ppm | Assignment |

|---|---|---|---|

| ¹H NMR (in CDCl₃) chemicalbook.com | ¹H | 2.720 | CH₂ (C6-H) |

| 2.468 | CH₂ (C2-H) | ||

| 2.28 | NH | ||

| 1.489 | CH₂ (C5-H) | ||

| 1.336 | CH₂ (C4-H) | ||

| 0.906 | (CH₃)₂ | ||

| ¹³C NMR (in CH₂Cl₂) spectrabase.com | ¹³C | ~56.2 | C6 |

| ~48.9 | C2 | ||

| ~38.7 | C4 | ||

| ~31.6 | C5 | ||

| ~30.0 | C3 & gem-CH₃ |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound, typically run as a liquid film, displays characteristic absorption bands that confirm its structure. nist.gov Key absorptions include the N-H stretch of the secondary amine, the C-H stretches of the methyl and methylene groups, and C-N stretching vibrations.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~3300 | N-H Stretch | Secondary Amine |

| 2950-2850 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1465 | C-H Bend | CH₂ |

| 1365 | C-H Bend | gem-Dimethyl |

| ~1130 | C-N Stretch | Aliphatic Amine |

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and fragmentation pattern of a compound. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak (M⁺) is observed at an m/z of 113, corresponding to its molecular weight. chemicalbook.com The fragmentation pattern is characteristic of aliphatic amines and involves alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom), which is a dominant pathway. This leads to the formation of stable iminium ions. The loss of a methyl group (CH₃•) results in a fragment at m/z 98 (M-15). The base peak is often observed at m/z 44. chemicalbook.com

| m/z | Relative Intensity (%) | Possible Fragment Identity |

|---|---|---|

| 113 | 37.1 | [M]⁺ (Molecular Ion) |

| 98 | 17.3 | [M - CH₃]⁺ |

| 57 | 51.7 | [C₄H₉]⁺ |

| 44 | 100.0 | [C₂H₆N]⁺ (Base Peak) |

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic methods are essential for separating this compound from impurities and for determining its purity.

Gas Chromatography (GC)

Gas chromatography is a fundamental technique for the separation and analysis of volatile compounds like this compound. In GC, the compound is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of the analyte between the mobile gas phase and the stationary phase.

The retention of this compound is often quantified by its Kovats retention index (I), which helps in compound identification by normalizing retention times relative to a series of n-alkanes. For this compound, a standard non-polar Kovats retention index of 870 has been reported when using a methyl silicone capillary column. nist.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is also employed for the analysis of this compound, providing both separation and structural information through mass spectral data. nih.gov

| Parameter | Value | Column Type | Reference |

|---|---|---|---|

| Kovats Retention Index (I) | 870 | Standard Non-Polar (Methyl Silicone) | nist.govnih.gov |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov It is considered a hybrid of gas and liquid chromatography, offering advantages of both. mmu.ac.ukchromatographyonline.com SFC is particularly well-suited for the analysis and purification of chiral compounds and can be more environmentally friendly than normal-phase liquid chromatography due to the reduced use of organic solvents. chromatographyonline.comnih.gov

While specific SFC studies on this compound are not extensively detailed, the technique is widely applied to the analysis of piperidine derivatives. researchgate.netnsf.govresearchwithrowan.com In SFC, separation is typically achieved on polar stationary phases, such as those with aminopropyl, cyanopropyl, or diol functional groups. nih.gov The mobile phase often consists of supercritical CO2 mixed with a polar organic modifier, like methanol, to elute a wide range of analytes. chromatographyonline.com For piperidine-containing compounds that may lack a strong chromophore or have poor ionization efficiency, chemical derivatization can be employed to enhance detection by mass spectrometry (SFC-MS). researchgate.netnsf.govresearchwithrowan.com For instance, derivatizing compounds with a tag like N-(4-aminophenyl)piperidine can significantly improve signal intensity and achieve very low detection limits. researchgate.netnsf.gov

Crystallography for Solid-State Structure Determination

Crystallography, particularly X-ray diffraction, is an indispensable tool for the unambiguous determination of the three-dimensional structure of molecules in the solid state.

Catalytic Applications of 3,3 Dimethylpiperidine Derived Ligands

Design of Novel Ligand Systems Featuring 3,3-Dimethylpiperidine Moieties

The design of effective chiral ligands is paramount for successful asymmetric catalysis. The this compound unit offers a rigid and sterically defined scaffold that can be incorporated into various ligand frameworks. The gem-dimethyl substitution locks the conformation of the piperidine (B6355638) ring, which can lead to a more defined and predictable chiral pocket around the metal center. This is advantageous for achieving high enantioselectivity.